4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride
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Overview
Description
4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction using benzoyl chloride.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with 4-chlorobutanone under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Lacks the trifluoroethyl group, making it less lipophilic.
4-(2,2,2-Trifluoroethyl)piperazine: Lacks the phenyl group, affecting its binding affinity to receptors.
4-Phenylpiperidine: Different ring structure, leading to different pharmacological properties.
Uniqueness
4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride is unique due to the combination of the phenyl group, piperazine ring, and trifluoroethyl group, which confer specific chemical and pharmacological properties that are not present in similar compounds.
Properties
IUPAC Name |
4-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O.ClH/c17-16(18,19)13-20-9-11-21(12-10-20)15(22)8-4-7-14-5-2-1-3-6-14;/h1-3,5-6H,4,7-13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURQBDBYNKDYSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)CCCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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